molecular formula C28H28N6O4 B13846234 N1-(2-Carboxyethyl) Ibrutinib

N1-(2-Carboxyethyl) Ibrutinib

Cat. No.: B13846234
M. Wt: 512.6 g/mol
InChI Key: RTUOSFUOMKGCIT-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-Carboxyethyl) Ibrutinib is a derivative of Ibrutinib, a well-known inhibitor of Bruton’s tyrosine kinase (BTK). This compound is characterized by its molecular formula C28H28N6O4 and a molecular weight of 512.56 g/mol . It is used primarily in research settings to explore its potential therapeutic applications and to understand its chemical properties.

Preparation Methods

The synthesis of N1-(2-Carboxyethyl) Ibrutinib involves several steps. One common method includes the reaction of Ibrutinib with a carboxyethylating agent under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) or ethyl acetate (EA) and may involve catalysts to facilitate the process. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

N1-(2-Carboxyethyl) Ibrutinib undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like ethanol or methanol and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-(2-Carboxyethyl) Ibrutinib has several scientific research applications:

Mechanism of Action

N1-(2-Carboxyethyl) Ibrutinib exerts its effects by inhibiting Bruton’s tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue in the active site of BTK (Cys481), leading to its inhibition . This inhibition disrupts the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B cells. The molecular targets and pathways involved include the B-cell receptor pathway and downstream signaling molecules such as phospholipase Cγ2 (PLCG2).

Comparison with Similar Compounds

N1-(2-Carboxyethyl) Ibrutinib is unique compared to other Ibrutinib derivatives due to its specific chemical structure and reactivity. Similar compounds include:

Properties

Molecular Formula

C28H28N6O4

Molecular Weight

512.6 g/mol

IUPAC Name

3-[4-imino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid

InChI

InChI=1S/C28H28N6O4/c1-2-23(35)32-15-6-7-20(17-32)34-28-25(27(29)33(18-30-28)16-14-24(36)37)26(31-34)19-10-12-22(13-11-19)38-21-8-4-3-5-9-21/h2-5,8-13,18,20,29H,1,6-7,14-17H2,(H,36,37)/t20-/m1/s1

InChI Key

RTUOSFUOMKGCIT-HXUWFJFHSA-N

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)CCC(=O)O

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)CCC(=O)O

Origin of Product

United States

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